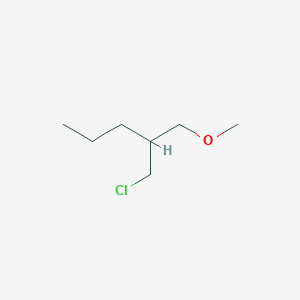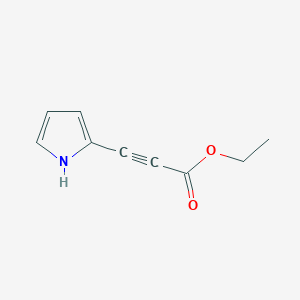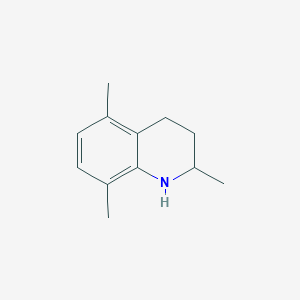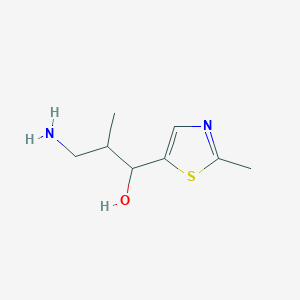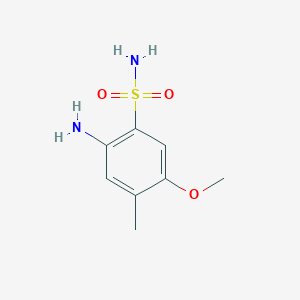
(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane is an organic compound with a unique structure that includes a fluorophenyl group and an iodomethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxane ring with a fluorophenyl group, often using a fluorinated benzene derivative.
Introduction of the Iodomethyl Group: The final step involves the substitution of another hydrogen atom on the oxane ring with an iodomethyl group, typically using iodomethane under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Methyl-substituted oxane derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iodomethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-(4-Chlorophenyl)-2-(iodomethyl)oxane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2S,5R)-5-(4-Bromophenyl)-2-(iodomethyl)oxane: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
(2S,5R)-5-(4-Methylphenyl)-2-(iodomethyl)oxane: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Properties
Molecular Formula |
C12H14FIO |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
(2S,5R)-5-(4-fluorophenyl)-2-(iodomethyl)oxane |
InChI |
InChI=1S/C12H14FIO/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
UVLSETQZYMMJEX-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CI |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


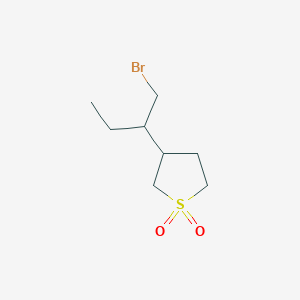
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
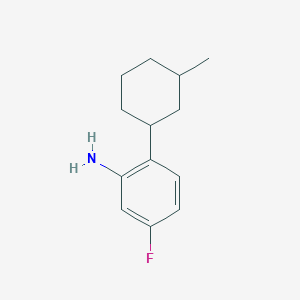

![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)

